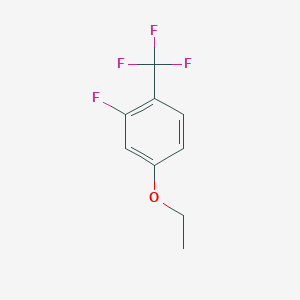

4-Ethoxy-2-fluorobenzotrifluoride

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-2-14-6-3-4-7(8(10)5-6)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQPDWNLROTSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2 Fluorobenzotrifluoride and Analogous Structures

Strategies for Regioselective Fluorination of Aromatic Precursors

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of molecules like 4-ethoxy-2-fluorobenzotrifluoride. The reactivity of the aromatic ring and the directing effects of existing substituents heavily influence the outcome of fluorination reactions. uobaghdad.edu.iqnumberanalytics.com

Direct and Indirect Fluorination Techniques

Direct fluorination of aromatic compounds can be achieved using various reagents, although controlling regioselectivity remains a significant challenge. Electrophilic fluorinating agents, such as those containing a nitrogen-fluorine (N-F) bond, are commonly employed. wikipedia.orgnumberanalytics.com Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are popular choices for introducing fluorine onto electron-rich aromatic rings. wikipedia.orgnumberanalytics.comkingston.ac.uk The regioselectivity of these reactions is often dictated by the electronic properties of the substituents already present on the aromatic ring. uobaghdad.edu.iq For instance, electron-donating groups typically direct electrophilic attack to the ortho and para positions. uobaghdad.edu.iq

Indirect methods offer an alternative approach to achieve regioselectivity. These methods often involve the conversion of a pre-existing functional group, such as an amine or a hydroxyl group, into a fluorine atom. One classic example is the Balz-Schiemann reaction, where an aryl diazonium salt is converted to an aryl fluoride (B91410) using a fluoride source like fluoroborate (BF4-) or hexafluorophosphate (B91526) (PF6-). acsgcipr.org

| Technique | Reagent Example(s) | Key Features |

|---|---|---|

| Direct Electrophilic Fluorination | Selectfluor, NFSI | Reacts with electron-rich arenes; regioselectivity is influenced by existing substituents. wikipedia.orgnumberanalytics.comkingston.ac.uk |

| Indirect (via Diazonium Salt) | NaNO2, HBF4 (Balz-Schiemann) | Allows for regioselective introduction of fluorine by replacing an amino group. acsgcipr.org |

Nucleophilic Fluorination Approaches for Benzotrifluorides

Nucleophilic aromatic substitution (SNA) can also be used for fluorination, particularly on electron-deficient aromatic rings. acsgcipr.org In the context of benzotrifluorides, the strongly electron-withdrawing trifluoromethyl group activates the ring towards nucleophilic attack. This allows for the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride ion. acsgcipr.org

Sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides. numberanalytics.comacsgcipr.org The efficiency of these reactions is often enhanced by the use of polar aprotic solvents and phase-transfer catalysts. acsgcipr.org Transition metal-catalyzed nucleophilic fluorination has also emerged as a powerful tool, with palladium and copper complexes facilitating the reaction under milder conditions. numberanalytics.comnih.gov

Ethereal Linkage Construction in Functionalized Arenes

The formation of the ethoxy group in this compound involves the construction of an ether linkage, a fundamental transformation in organic synthesis.

Synthesis Protocols for Aryl Trifluoromethyl Ethers

The synthesis of aryl trifluoromethyl ethers (ArOCF3) presents unique challenges due to the electronic properties of the trifluoromethoxy group. rsc.org One common strategy involves the O-trifluoromethylation of phenols. acs.orgresearchgate.net This can be achieved through various methods, including reaction with hypervalent iodine reagents or the use of electrophilic trifluoromethylating agents in the presence of a suitable base. acs.org Another approach involves the conversion of phenols to aryl xanthates, which are then treated with a fluorinating agent to yield the desired aryl trifluoromethyl ether. acs.org

Historically, the reaction of phenols with carbon tetrachloride and hydrogen fluoride was a one-step process to produce aryl trifluoromethyl ethers. google.com More contemporary methods often provide milder reaction conditions and broader substrate scope. acs.orgresearchgate.net

Methodologies for Introducing Ethoxy Substituents via Etherification Reactions

The Williamson ether synthesis is a classic and widely used method for forming aryl ethers. In the context of synthesizing this compound, this would typically involve the reaction of a suitably substituted phenol (B47542) (e.g., 2-fluoro-4-(trifluoromethyl)phenol) with an ethylating agent like iodoethane (B44018) or diethyl sulfate (B86663) in the presence of a base. chemicalbook.com The base, such as potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent. chemicalbook.com

Alternative methods for etherification include the Buchwald-Hartwig amination, which has been adapted for C-O bond formation, and various copper-catalyzed coupling reactions. These methods can be particularly useful for substrates that are sensitive to the conditions of the Williamson ether synthesis.

Introduction of the Trifluoromethyl Group into Aromatic Systems

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic and lipophilic properties. nih.gov Its introduction into an aromatic ring can be accomplished through several synthetic routes.

A common industrial method involves the halogen exchange reaction of a trichloromethyl-substituted arene with a fluoride source like hydrogen fluoride, often in the presence of a catalyst. google.com Another widely used approach is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt and then treated with a trifluoromethyl source, such as trifluoromethylcopper (B1248711) (CuCF3) or Ruppert-Prakash type reagents (e.g., TMSCF3), often in the presence of a copper catalyst. organic-chemistry.org

Direct C-H trifluoromethylation of aromatic compounds has also gained significant attention. acs.org These reactions often proceed via a radical mechanism, using reagents that can generate the trifluoromethyl radical (•CF3). acs.org While powerful, controlling the regioselectivity of these reactions can be challenging. nih.govacs.org Copper-catalyzed trifluoromethylation of aryl halides and boronic acids provides another versatile route to trifluoromethylated arenes. nih.govorganic-chemistry.orgrsc.org

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Halogen Exchange | Ar-CCl3 | HF, Catalyst | Industrial-scale synthesis. google.com |

| Sandmeyer-type Reaction | Ar-NH2 | 1. NaNO2, H+ 2. CuCF3 or TMSCF3/Cu | Versatile for a range of substituted anilines. organic-chemistry.org |

| Direct C-H Trifluoromethylation | Ar-H | •CF3 source (e.g., Togni reagent) | Direct functionalization, but regioselectivity can be an issue. acs.org |

| Copper-Catalyzed Cross-Coupling | Ar-X (X=I, Br), Ar-B(OH)2 | TMSCF3, Cu catalyst | Good functional group tolerance. nih.govorganic-chemistry.orgrsc.org |

Catalytic and Non-Catalytic Trifluoromethylation Strategies

The introduction of a trifluoromethyl group onto an aromatic ring is a key transformation in the synthesis of benzotrifluorides. This can be achieved through various catalytic and non-catalytic methods, often involving the conversion of an aryl halide.

Catalytic Strategies:

Transition-metal-catalyzed reactions are the cornerstone of modern trifluoromethylation. chemicalbook.com Copper and palladium-based systems are the most prominent.

Copper-Catalyzed Trifluoromethylation: Copper-mediated trifluoromethylation is a widely used method, particularly for aryl iodides. researchgate.netmasterorganicchemistry.com A significant advancement involves the use of a fluoroform-derived CuCF3 reagent, which shows high reactivity with a broad range of aryl and heteroaryl halides, often without the need for additional ligands. nih.govnih.gov These reactions can proceed under mild conditions (23–50°C) and offer excellent chemoselectivity. nih.gov The reactivity of the aryl halide substrate generally follows the order I > Br > Cl. nih.gov For instance, while a wide variety of iodoarenes undergo smooth trifluoromethylation, only the most electrophilic chloroarenes are suitable substrates. nih.gov Ligands, such as 2,2'-bipyridyl and 1,10-phenanthroline, can be used to facilitate these reactions, and the oxidative addition of the iodoarene to the Cu(I)-CF3 species is often the rate-determining step. wikipedia.orgorganic-chemistry.orgorgsyn.org

Palladium-Catalyzed Trifluoromethylation: Palladium catalysts offer a powerful alternative, capable of transforming even unactivated aryl chlorides into their trifluoromethylated analogs under relatively mild conditions. google.com This method exhibits high functional group tolerance, allowing for late-stage modifications of complex molecules. google.com The catalytic cycle typically involves a Pd(0)/Pd(II) pathway, and the choice of ligand is crucial for success. google.com

Non-Catalytic Strategies:

While catalytic methods are often preferred, non-catalytic strategies for trifluoromethylation exist. The Balz-Schiemann reaction, for example, allows for the synthesis of aryl fluorides from aryl diazonium salts and can be adapted for trifluoromethylation. researchgate.net This transformation involves the diazotization of an aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of a trifluoromethyl source. researchgate.netgoogle.com

Table 1: Comparison of Trifluoromethylation Strategies

| Strategy | Catalyst/Reagent | Substrate | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-Catalyzed | CuCF3 (fluoroform-derived) nih.govnih.gov | Aryl iodides, bromides nih.govnih.gov | Mild (23-50°C), often ligandless nih.gov | High reactivity, cost-effective, high yield nih.gov | Less reactive with aryl chlorides nih.gov |

| Copper-Catalyzed | CuI / Ligand (e.g., bipyridyl) wikipedia.orgorgsyn.org | Aryl iodides wikipedia.orgorgsyn.org | Catalytic Cu(I) wikipedia.orgorgsyn.org | Good yields for iodoarenes wikipedia.org | Rate-determining oxidative addition wikipedia.org |

| Palladium-Catalyzed | Pd catalyst / Ligand google.com | Aryl chlorides, bromides, iodides google.com | Mild conditions google.com | Broad substrate scope, high functional group tolerance google.com | Ligand sensitivity, catalyst cost google.com |

| Non-Catalytic | Diazonium Salt / CF3 source researchgate.netgoogle.com | Aryl amines researchgate.netgoogle.com | Diazotization then decomposition researchgate.netgoogle.com | Avoids direct use of expensive catalysts for the final step | Handling of potentially unstable diazonium salts researchgate.net |

Industrial and Laboratory Scale Considerations for Benzotrifluoride (B45747) Synthesis

The transition from laboratory-scale synthesis to industrial production of benzotrifluorides presents several challenges, including cost, safety, and environmental impact.

Laboratory Scale:

At the laboratory scale, a wider variety of reagents and methods are accessible. For instance, the use of functionalized aryl- or heteroarylmagnesium reagents followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) is a practical method for preparing aromatic fluorides. This approach is compatible with various functional groups and can be performed with standard laboratory equipment. Similarly, copper-catalyzed trifluoromethylations using fluoroform-derived CuCF3 are highly effective on a gram scale (up to 20 mmol) and are valued for their high chemoselectivity, which simplifies purification. nih.gov

Industrial Scale:

On an industrial scale, the economics of the process become paramount. The synthesis of benzotrifluoride often starts from the corresponding benzotrichloride, which is reacted with hydrogen fluoride. chemsynthesis.com This process typically requires high pressure (20-45 atm) and temperature (85-100°C) and may use a catalyst. chemsynthesis.com Such harsh conditions can lead to by-product formation and high energy consumption. scbt.com Therefore, developing more "green" and efficient processes is a key goal. The use of ionic liquids as solvents in reactions like the Balz-Schiemann reaction is one such greener approach, as it can simplify the process, reduce waste, and allow for catalyst recycling. The choice of solvent is also a critical consideration; benzotrifluoride itself is sometimes used as a solvent in industrial applications due to its favorable properties and inertness. For large-scale production, continuous flow processes are also being developed to improve safety and efficiency, particularly for reactions involving potentially hazardous intermediates like diazonium salts. researchgate.net

Table 2: Laboratory vs. Industrial Synthesis Considerations for Benzotrifluorides

| Consideration | Laboratory Scale | Industrial Scale |

|---|---|---|

| Primary Goal | Proof of concept, synthesis of novel compounds | Cost-effectiveness, high throughput, safety |

| Reagents | Wider variety, including more expensive or specialized reagents nih.gov | Focus on cheap, readily available starting materials (e.g., benzotrichloride) chemsynthesis.com |

| Reaction Conditions | Often milder, focused on maximizing yield and purity for a specific product nih.gov | Often harsher (high temp/pressure) to drive reactions to completion; focus on process optimization chemsynthesis.com |

| Process Type | Predominantly batch processing | Batch or continuous flow processing for improved safety and efficiency researchgate.netchemsynthesis.com |

| Environmental/Safety | Focus on safe handling of reagents | Major emphasis on reducing waste, energy consumption, and handling of hazardous materials scbt.com |

Integrated Synthetic Pathways for the Preparation of this compound

A potential synthetic route is as follows:

Diazotization and Halogenation of a Substituted Aniline: The synthesis could commence with an appropriately substituted aniline, such as 4-chloro-3-ethoxyaniline (B1421267). This starting material can undergo a Sandmeyer reaction, a well-established method for converting aromatic amines into aryl halides via a diazonium salt intermediate. masterorganicchemistry.comgoogle.com In this step, the amino group of 4-chloro-3-ethoxyaniline would be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a fluoride source, in a variation known as the Balz-Schiemann reaction or a related fluoro-deamination protocol, would replace the diazonium group with a fluorine atom, yielding 1-chloro-4-ethoxy-2-fluorobenzene. nih.gov

Trifluoromethylation of the Aryl Halide: The resulting 1-chloro-4-ethoxy-2-fluorobenzene would then serve as the substrate for the crucial trifluoromethylation step. Given the presence of a chloro-substituent, a palladium-catalyzed trifluoromethylation would be a suitable choice. google.com This reaction can effectively convert aryl chlorides to benzotrifluorides. google.com Alternatively, a copper-catalyzed method could be employed, although it might require harsher conditions or be less efficient for a chloro-substituted arene compared to an iodo-substituted one. nih.gov This final step would replace the chlorine atom with a trifluoromethyl group, affording the target compound, this compound.

An alternative starting point could be 2-fluoro-4-ethoxyaniline. Diazotization followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom would yield a halo-intermediate that is highly reactive towards subsequent copper-catalyzed trifluoromethylation.

This proposed pathway leverages well-documented and reliable transformations in aromatic chemistry to achieve the synthesis of the specifically substituted target molecule.

Mechanistic Investigations of 4 Ethoxy 2 Fluorobenzotrifluoride Reactivity

Influence of Fluorine and Trifluoromethyl Substituents on Aromatic Reactivity Profiles

The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring significantly alters its electronic properties, thereby influencing its susceptibility to both electrophilic and nucleophilic attack.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. vaia.comminia.edu.egnih.gov This effect substantially deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density and making it less nucleophilic. vaia.com The deactivation is most pronounced at the ortho and para positions, rendering the meta position the most likely site for electrophilic attack. vaia.com

In 4-ethoxy-2-fluorobenzotrifluoride, the cumulative effect of the deactivating -CF3 group and the deactivating inductive effect of the fluorine atom makes the ring significantly less reactive towards electrophiles than benzene. The directing effects of the substituents would be a complex interplay. The ethoxy group (see section 3.2) is a strong activating group and an ortho, para-director. The fluorine is a deactivating ortho, para-director, and the trifluoromethyl group is a strong deactivating meta-director. The ultimate regioselectivity of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| -CF3 | Strong electron-withdrawing | None | Strongly deactivating | Meta |

| -F | Strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, Para |

| -OC2H5 | Weak electron-withdrawing | Strong electron-donating | Strongly activating | Ortho, Para |

The strong electron-withdrawing nature of the trifluoromethyl and fluorine substituents renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically the fluoride (B91410) ion. masterorganicchemistry.com The rate of SNAr reactions is accelerated by the presence of electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group, as they can stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

In the context of fluorinated benzotrifluorides, the fluorine atom itself can serve as the leaving group. Research on polyfluoroarenes has demonstrated that SNAr reactions can proceed under relatively mild conditions, with the regioselectivity being influenced by the electronic environment of the carbon atoms and steric factors. nih.gov For instance, in octafluorotoluene, nucleophilic attack occurs selectively at the para-position to the trifluoromethyl group. nih.gov In this compound, the fluorine at the 2-position is ortho to the activating ethoxy group and para to the deactivating trifluoromethyl group, making it a potential site for nucleophilic attack, depending on the nature of the nucleophile and reaction conditions.

Modulation of Reaction Pathways by the Ethoxy Functional Group

The presence of the ethoxy group can also influence other reaction pathways. For instance, in the context of fluorinated aromatic ethers, the ether linkage can be susceptible to cleavage under certain conditions. Furthermore, the ethoxy group can direct metallation reactions to its ortho positions. The interplay of the activating ethoxy group with the deactivating fluorine and trifluoromethyl groups creates a complex reactivity profile where different positions on the ring are electronically distinct, potentially allowing for selective functionalization.

C-H Bond Activation Studies in Ortho- and Para-Fluorinated Aromatic Systems

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the functionalization of aromatic compounds. whiterose.ac.ukacs.orgnih.gov The presence of a fluorine atom on an aromatic ring has been shown to influence the regioselectivity of C-H activation. Specifically, fluorine can act as a directing group, promoting metallation at the ortho-position. whiterose.ac.ukacs.org This "ortho-fluorine effect" has been observed in various systems, including manganese- and iridium-mediated reactions. whiterose.ac.ukacs.orgrsc.org

In this compound, the fluorine atom is at the 2-position. This could potentially direct C-H activation to the adjacent C-H bond at the 3-position. However, the steric bulk of the trifluoromethyl group at the 1-position and the electronic influence of the ethoxy group at the 4-position would also play a crucial role in determining the site of C-H activation. Studies on related fluorinated aromatic ketones have shown that in the absence of a directing group, C-H activation can occur at less sterically hindered positions. rsc.org Therefore, the regioselectivity of C-H activation in this compound would be a result of the complex interplay between electronic directing effects, steric hindrance, and the specific catalytic system employed.

Radical Processes and Their Role in Transformations of Fluorinated Aromatic Ethers

Radical reactions represent another important class of transformations for fluorinated aromatic compounds. fluorine1.ruwikipedia.org The trifluoromethyl group can significantly influence the stability and reactivity of radical intermediates. rsc.org For instance, the trifluoromethyl radical is known to be a persistent and electrophilic radical. rsc.org

The photolysis of certain benzotrifluoride (B45747) derivatives in aqueous environments can lead to the hydrolysis of the C-F bonds, a process that may involve radical intermediates. researchgate.netethz.ch Studies have shown that strong electron-donating groups can enhance the photochemical reactivity of the benzotrifluoride moiety towards hydrolysis. researchgate.net Given the presence of the electron-donating ethoxy group, this compound might exhibit enhanced photoreactivity compared to unsubstituted benzotrifluoride.

Furthermore, radical fluorination is a known method for introducing fluorine into organic molecules. wikipedia.org While this is more relevant to the synthesis of fluorinated compounds, understanding the reverse process, defluorination, can also provide insights into the stability and reactivity of the C-F bond in this compound under radical conditions. The presence of the ether linkage also introduces the possibility of radical reactions occurring at the alpha-carbon of the ethoxy group.

Stereoelectronic Considerations Governing Reactivity in Fluorinated Organic Compounds

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and reactivity, are particularly important in organofluorine chemistry. acs.orgacs.org The high electronegativity and small size of the fluorine atom can lead to significant conformational preferences and unique reactivity patterns. acs.org

One of the most well-known stereoelectronic effects involving fluorine is the gauche effect, where a gauche conformation is preferred over an anti conformation in a 1,2-disubstituted ethane (B1197151) fragment when the substituents are electronegative. acs.org While this compound is an aromatic compound, the principles of stereoelectronics can influence the conformation of the ethoxy group relative to the plane of the benzene ring and the adjacent fluorine atom. This, in turn, can affect the accessibility of certain reactive sites and the overlap of orbitals involved in chemical reactions.

The interaction between the lone pairs of the fluorine and oxygen atoms with the pi-system of the aromatic ring, as well as with the antibonding orbitals of adjacent bonds, will dictate the molecule's ground-state conformation and the transition states of its reactions. For example, the alignment of the C-F bond with respect to the pi-system can influence its susceptibility to cleavage in certain reactions.

| Reaction Type | Key Influencing Factors | Potential Reactive Sites |

| Electrophilic Aromatic Substitution | -CF3 (deactivating, meta), -F (deactivating, ortho/para), -OC2H5 (activating, ortho/para) | Position 3, 5 (activated by -OC2H5) |

| Nucleophilic Aromatic Substitution | -CF3 and -F (activating), -F as leaving group | Position 2 (C-F bond) |

| C-H Bond Activation | -F (ortho-directing), Steric hindrance from -CF3, Directing effect of -OC2H5 | Position 3 (ortho to -F), Position 5 (ortho to -OC2H5) |

| Radical Reactions | -CF3 (stabilizing radical intermediates), -OC2H5 (enhancing photoreactivity) | C-F bonds, ethoxy group |

| Conformational Preferences | Stereoelectronic effects (gauche effect) | Rotation around C-O bond of ethoxy group |

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxy 2 Fluorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For fluorinated compounds, the presence of the 19F nucleus, in addition to 1H and 13C, provides an extra layer of analytical detail.

Applications of 19F NMR Spectroscopy in Fluorinated Compound Analysis

Fluorine-19 (19F) NMR spectroscopy is a powerful technique for the analysis of organofluorine compounds. The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR analysis with sensitivity comparable to that of protons (1H). nih.gov A key advantage of 19F NMR is its exceptionally wide range of chemical shifts, spanning over 800 ppm, which provides excellent spectral dispersion and minimizes signal overlap, even in complex molecules with multiple fluorine atoms. nih.gov This large dispersion makes the 19F chemical shift highly sensitive to the local electronic environment, allowing for subtle structural variations to be easily detected. researchgate.net

In the context of 4-Ethoxy-2-fluorobenzotrifluoride, 19F NMR is critical for confirming the presence and electronic environment of both the trifluoromethyl (-CF3) group and the aromatic fluorine substituent. The chemical shift of the -CF3 group is expected to appear in a characteristic region, typically between -60 and -70 ppm relative to the standard CFCl3. colorado.edu The single fluorine atom attached to the aromatic ring would present a distinct signal, its chemical shift influenced by the through-bond and through-space effects of the adjacent ethoxy and trifluoromethyl groups. Furthermore, spin-spin coupling between the 19F nuclei and nearby protons (nJHF) or carbons (nJCF) provides invaluable information for assigning signals in 1H and 13C NMR spectra. nih.gov

Detailed Analysis of 1H and 13C NMR Chemical Shifts

The 1H and 13C NMR spectra provide a complete map of the carbon-hydrogen framework of this compound. The interpretation of these spectra relies on chemical shifts, signal multiplicities (splitting patterns), and integration values.

1H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH2-) protons coupled to the methyl protons and a triplet for the terminal methyl (-CH3) protons. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns will be complex due to coupling with each other and with the fluorine atom (nJHF). For comparison, in the related compound 2-Fluorobenzotrifluoride, aromatic protons appear in the range of 7.17 to 7.59 ppm. chemicalbook.comrsc.org

13C NMR Spectroscopy: The proton-decoupled 13C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The trifluoromethyl carbon signal is typically observed as a quartet due to one-bond coupling with the three fluorine atoms (1JCF). The carbons of the ethoxy group will appear in the upfield region. The six aromatic carbon signals will be spread over the downfield region, with their chemical shifts influenced by the substituents. The carbon atoms bonded to fluorine will exhibit large one-bond coupling constants (1JCF), while carbons two or three bonds away will show smaller couplings (2JCF, 3JCF), which aids in their assignment.

The following table outlines the predicted chemical shifts for this compound, based on standard chemical shift ranges and data from analogous structures.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |

| -CH3 | ~1.4 | ~15 | Triplet (3JHH) |

| -OCH2- | ~4.1 | ~64 | Quartet (3JHH) |

| Aromatic C-H | 7.0 - 7.8 | 110 - 135 | Complex multiplets due to H-H and H-F coupling. |

| Aromatic C-F | - | 155 - 165 | Large 1JCF coupling. |

| Aromatic C-O | - | 150 - 160 | |

| Aromatic C-CF3 | - | 125 - 135 | Quartet (2JCF) |

| -CF3 | - | 120 - 130 | Quartet (1JCF) |

These are predicted values. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Utilization of High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a newly synthesized or isolated compound. Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can measure m/z values with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the calculation of a unique elemental composition, distinguishing this compound (C9H8F4O) from other potential molecules with the same nominal mass. The exact mass calculated for the [M+H]+ ion of this compound would be used to confirm its identity against the experimentally measured value. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile compounds and to confirm their identity. rsc.org The sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer, which generates a mass spectrum for each.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+). The fragmentation pattern, resulting from the cleavage of the molecule under electron ionization, provides further structural confirmation. Expected fragmentation pathways would include the loss of an ethyl group (•C2H5), an ethoxy radical (•OC2H5), and potentially the trifluoromethyl radical (•CF3), leading to characteristic fragment ions that can be used as a fingerprint for the molecule's identity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands. Strong absorptions are expected in the 1100-1350 cm-1 range, corresponding to the C-F stretching vibrations of the -CF3 group. Another C-F stretch for the fluorine on the aromatic ring would also be present. The C-O-C stretching of the ethoxy group would result in distinct bands, typically around 1250 cm-1 (asymmetric stretch) and 1050 cm-1 (symmetric stretch). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm-1 region, while C-H stretching from the aromatic ring and the ethyl group would be observed around 3000-3100 cm-1 and 2850-3000 cm-1, respectively. For comparison, the IR spectrum of the related molecule 4-ethoxybenzaldehyde (B43997) shows prominent peaks for the C-O and aromatic C-H bonds. nist.govresearchgate.net A study on a similar compound, 4-ethoxy-2,3-difluoro benzamide, also highlights the complexity and utility of analyzing vibrational modes in such substituted aromatics.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm-1) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-F (CF3) | 1350 - 1100 | Stretch (multiple strong bands) |

| C-O (Ether) | 1270 - 1200, 1080 - 1020 | Asymmetric and Symmetric Stretch |

| C-F (Aryl) | 1250 - 1100 | Stretch |

These are predicted frequency ranges. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a definitive single-crystal X-ray crystallographic study for this compound has not been reported. The synthesis and isolation of a single crystal of sufficient quality for diffraction studies is a prerequisite for such an analysis.

In the absence of specific data for this compound, the general principles of X-ray crystallography for small organic molecules would apply. A suitable single crystal would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would reveal the precise conformation of the ethoxy group, the orientation of the trifluoromethyl group relative to the benzene ring, and the planarity of the aromatic system.

For comparative purposes, crystallographic data for structurally related compounds containing ethoxy, fluoro, and phenyl moieties are available and provide insight into the expected structural features of this compound.

Table 1: Crystallographic Data for Structurally Related Compounds (Note: This data is for comparative purposes only and does not represent this compound)

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Orthorhombic | Pca2₁ | Nearly planar structure with intermolecular C—H⋯O/F hydrogen bonding. | researchgate.net |

| N′-(3-ethoxy-2-hydroxybenzylidene)-4-fluorobenzohydrazide monohydrate | Orthorhombic | Pbca | The molecule exists in a keto-amine tautomeric form with an intramolecular N—H⋯O hydrogen bond. | researchgate.net |

Quantitative Elemental Analysis and Fluorine Content Assessment

Quantitative elemental analysis is crucial for verifying the empirical formula of a synthesized compound. For organofluorine compounds like this compound, the accurate determination of fluorine content is of particular importance.

The theoretical elemental composition of this compound (C₉H₈F₄O) is presented in the table below.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 108.09 | 49.09 |

| Hydrogen | H | 1.01 | 8.08 | 3.67 |

| Fluorine | F | 19.00 | 76.00 | 34.53 |

| Oxygen | O | 16.00 | 16.00 | 7.27 |

| Total | 220.17 | 100.00 |

Combustion Ion Chromatography (CIC)

A primary method for determining halogen content in organic compounds is Combustion Ion Chromatography (CIC). measurlabs.comthermofisher.comeag.com In this technique, the sample is combusted at a high temperature (typically 800–1100°C) in an oxygen-rich atmosphere. thermofisher.com This process quantitatively converts the organically bound fluorine into hydrogen fluoride (B91410) (HF) gas. numberanalytics.com The resulting gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). thermofisher.comeag.com This solution is subsequently injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration. lcms.cz CIC is a robust and automated technique that provides accurate and reproducible results for fluorine content in a variety of sample matrices. thermofisher.comeag.com

Other methods that can be employed for the analysis of organofluorine compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of fluorinated compounds, owing to the high sensitivity of the ¹⁹F nucleus. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS), mass spectrometry can identify and quantify fluorinated compounds. numberanalytics.com

X-Ray Fluorescence (XRF): This technique can also be used for elemental analysis, including fluorine. numberanalytics.com

For highly fluorinated compounds, which can be resistant to complete combustion, specialized analytical methods and combustion aids may be necessary to ensure accurate results. technologynetworks.com Sample preparation is also a critical step to separate organic fluorine from any inorganic fluoride that may be present, ensuring an accurate quantification of the target analyte. chromatographyonline.comnih.gov

Theoretical and Computational Chemistry Studies of 4 Ethoxy 2 Fluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of 4-Ethoxy-2-fluorobenzotrifluoride. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a microscopic view of the molecule's properties.

Application of Density Functional Theory (DFT) to Fluorinated Aromatic Systems

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules like this compound. It offers a balance between computational cost and accuracy, making it a popular choice for studying many-body systems. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to calculate various molecular properties. researchgate.net For complex systems, especially those involving long-range interactions, functionals like ωB97XD may provide more accurate predictions of electronic and optical properties compared to traditional functionals. nih.gov

Frontier Molecular Orbital Theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests higher reactivity. nih.govnih.gov In fluorinated aromatic compounds, the introduction of fluorine can lower the energy of both HOMO and LUMO, but the effect on the HOMO-LUMO gap can vary. unica.it

Table 1: Key Concepts in DFT Analysis of Fluorinated Aromatic Systems

| Concept | Description | Relevance to this compound |

| Density Functional Theory (DFT) | A computational method that calculates the electronic structure of many-body systems based on the electron density. researchgate.net | Provides insights into the molecule's geometry, energy, and electronic properties. |

| B3LYP Functional | A hybrid exchange-correlation functional commonly used in DFT calculations. nih.gov | Offers a good balance of accuracy and computational efficiency for studying organic molecules. nih.gov |

| Basis Set (e.g., 6-311++G(d,p)) | A set of mathematical functions used to represent the electronic wavefunctions in DFT calculations. researchgate.net | The choice of basis set affects the accuracy of the calculated properties. |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Its energy and localization indicate the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Its energy and localization indicate the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.govnih.gov | A smaller gap generally correlates with higher chemical reactivity. nih.govnih.gov |

| Electron-Donating/Withdrawing Groups | Substituents on the aromatic ring that either increase or decrease the electron density of the ring. | The ethoxy group is electron-donating, while the fluorine and trifluoromethyl groups are electron-withdrawing, influencing the molecule's reactivity. |

Ab Initio Methods for the Prediction of Spectroscopic Parameters

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for predicting spectroscopic parameters, which can then be compared with experimental results for validation.

For a molecule like this compound, ab initio calculations can predict various spectroscopic data, including:

Vibrational Frequencies (Infrared and Raman Spectra): Theoretical calculations can determine the vibrational modes of the molecule. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and identify functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a powerful application of ab initio methods. The accuracy of these predictions can be very high, often showing good agreement with experimental data. researchgate.net This is particularly useful for assigning signals in complex spectra and for confirming the regiochemistry of substitution on the aromatic ring.

Electronic Transitions (UV-Vis Spectra): Time-dependent DFT (TD-DFT) is a common approach to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. duke.edu These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

The accuracy of ab initio predictions is highly dependent on the level of theory and the basis set used. For instance, methods like Hartree-Fock (HF) are foundational, but more accurate results are often obtained with post-Hartree-Fock methods or with DFT. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: The ethoxy group attached to the aromatic ring has rotational freedom, leading to different possible conformations. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. mpg.de

Analyze Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these interactions, including van der Waals forces and dipole-dipole interactions, to understand the bulk properties of the substance.

Simulate Solvation Effects: If the molecule is in a solvent, MD simulations can explicitly model the solvent molecules and their interactions with the solute. This is crucial for understanding how the solvent affects the conformation and reactivity of this compound.

A hierarchical approach is often used in conformational searches, starting with simplified models and progressing to more detailed and computationally expensive descriptions. mpg.de

Analysis of Fluorine Atom Effects on Molecular Orbitals and Electron Density Distribution

The presence of fluorine atoms has a profound effect on the electronic structure of aromatic compounds. In this compound, both the single fluorine atom and the trifluoromethyl group significantly alter the molecular orbitals and electron density distribution.

Inductive and Resonance Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect tends to lower the energy of the molecular orbitals. unica.it

"Fluoromaticity": The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals. nih.gov This can lead to a phenomenon termed "fluoromaticity," where the fluorine atoms contribute to the π-system of the ring, potentially increasing its stability and resistance to certain reactions. nih.gov The arrangement of fluorine atoms influences the extent of this contribution. nih.gov

Electron Density Redistribution: The strong electronegativity of fluorine leads to a significant redistribution of electron density. The molecular electrostatic potential (MESP) is a useful tool for visualizing the electron-rich and electron-poor regions of a molecule. researchgate.net In this compound, the regions around the fluorine atoms will be electron-rich (negative potential), while the adjacent carbon atoms and the hydrogen atoms of the ethoxy group will be more electron-poor (positive potential). This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition state structures that connect them.

For this compound, computational modeling can be used to study various potential reactions, such as:

Electrophilic Aromatic Substitution: The interplay between the electron-donating ethoxy group and the electron-withdrawing fluoro and trifluoromethyl groups will direct incoming electrophiles to specific positions on the ring. Computational modeling can predict the most likely sites of substitution by calculating the activation energies for the formation of the different possible intermediates (sigma complexes).

Nucleophilic Aromatic Substitution: The electron-withdrawing groups activate the ring towards nucleophilic attack. For instance, computational studies can model the displacement of the fluorine atom or other groups by a nucleophile, determining the feasibility and regioselectivity of such reactions.

Reactions of the Ethoxy Group: The ether linkage of the ethoxy group can potentially be cleaved under certain conditions. Computational modeling can investigate the mechanism of this cleavage, for example, by strong acids or bases, and calculate the associated energy barriers.

By calculating the energies of the transition states, chemists can predict the rates of reactions and understand the factors that control their selectivity. These computational insights are essential for designing synthetic routes and for predicting the chemical behavior of this compound.

Applications and Advanced Research Directions in Fluorinated Benzotrifluoride Chemistry

Role of 4-Ethoxy-2-fluorobenzotrifluoride as a Versatile Building Block in Complex Organic Synthesis

This compound is a specialized aromatic compound whose value in organic synthesis stems from the unique interplay of its three distinct substituents on the benzene (B151609) ring: an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a strongly electron-withdrawing trifluoromethyl group. This specific arrangement governs the molecule's reactivity and makes it a sought-after building block for constructing complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. nih.govacs.org The presence of multiple fluorinated motifs—both an aryl fluoride (B91410) and a benzotrifluoride (B45747)—offers a platform for creating structurally diverse and biologically active compounds.

Precursor in the Synthesis of Diverse Aryl Trifluoromethyl Ethers

Aryl trifluoromethyl ethers are a significant class of compounds, and this compound is itself a prime example. The synthesis of such molecules has historically presented challenges, often requiring harsh reagents. For instance, early methods involved the reaction of aryl fluoroformates with sulfur tetrafluoride (SF₄) or the fluorination of toxic aryl chlorothionoformates with antimony trifluoride. nih.gov

More contemporary and elegant approaches have been developed, such as the oxidative desulfurization-fluorination of dithiocarbonates. nih.gov Industrial methods for producing benzotrifluoride products now focus on continuous fluorination processes to improve efficiency and safety. google.com The synthesis of precursors to compounds like this compound often involves nucleophilic aromatic substitution (SNAr) reactions. For example, a related compound, 4-ethoxy-2-fluoroaniline, is synthesized by reacting 2-fluoro-4-nitrochlorobenzene with sodium ethoxide, where the nitro group activates the ring for substitution. This intermediate can then be further transformed to introduce the trifluoromethyl group, illustrating a common strategy for building such decorated aromatic rings.

Once synthesized, the this compound structure serves as a key scaffold. Its trifluoromethoxy group is known to have a remarkable impact in medicinal and materials science research, and having access to building blocks like this one is crucial for developing new technologies. rsc.org

Intermediate in the Construction of Functionalized Fluorinated Aryl Compounds

The true versatility of this compound is demonstrated in its role as an intermediate. The functional groups on the ring can direct further chemical transformations, allowing for the construction of more complex derivatives. The ethoxy and fluorine groups can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. Furthermore, the fluorine atom itself can be a site for nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of other functional groups.

This strategic functionalization is critical in medicinal chemistry, where the introduction of fluorine is a well-established method for optimizing the pharmacological profile of drug candidates, enhancing metabolic stability, and improving binding affinity. Benzotrifluoride derivatives have been identified as environmental contaminants in some instances, underscoring their widespread use and the need to understand their chemical transformations. nih.gov The ability to use this compound as a platform to build even more complex functionalized aryl compounds is a key driver of its research interest. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₉H₈F₄O | 208.15 | Not Found |

| 2-Ethoxy-4-fluorobenzotrifluoride | C₉H₈F₄O | 208.15 | 1233541-58-6 sigmaaldrich.com |

| 4-Ethoxy-2-fluorobenzoic acid | C₉H₉FO₃ | 184.17 | 1206593-29-4 synquestlabs.com |

| 4-Ethoxy-2-fluoroaniline | C₈H₁₀FNO | 155.17 | 470702-37-5 |

Exploration of Novel Reactivity Patterns for Selective C-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant and ongoing challenge in organic chemistry. nih.govbaranlab.org Research in this area is driven by the potential to use readily available fluorinated compounds as versatile synthetic handles, allowing for late-stage modification of complex molecules. nih.govrsc.org

For benzotrifluoride derivatives like this compound, C-F functionalization can occur at two distinct locations: the aryl C-F bond and the C-F bonds of the trifluoromethyl (CF₃) group. A recent study on the direct photolysis of various benzotrifluoride derivatives in water revealed that the substituents on the aromatic ring play a crucial role in the photochemical reactivity of the CF₃ group. nih.govacs.org Specifically, strong electron-donating groups (EDGs) were found to enhance the rate of C-F bond hydrolysis, converting the CF₃ group into a carboxylic acid. nih.govacs.org The ethoxy group on this compound is a moderately strong EDG, which would be expected to increase the susceptibility of its CF₃ group to such photochemical reactions. This provides a potential pathway for transforming the trifluoromethyl group under specific conditions.

The functionalization of the aryl C-F bond is another area of intense research. While historically difficult, modern methods involving transition metal catalysis or the use of fluorinated carbenes are providing new avenues for these transformations. baranlab.orgrsc.org The development of methods for the selective cleavage and functionalization of a single C-F bond in a CF₃ group remains a major frontier, with novel strategies being developed to achieve this with precision. rsc.org

Future Prospects in Green Chemistry Principles and Sustainable Fluorination Methodologies

The production and use of fluorinated compounds are coming under increasing scrutiny from the perspective of green and sustainable chemistry. researchgate.net Green chemistry emphasizes waste prevention, the use of less hazardous chemicals, and energy efficiency. acs.orgresearchgate.netwjarr.com Traditional fluorination methods often rely on hazardous reagents like elemental fluorine (F₂), hydrogen fluoride (HF), or sulfur tetrafluoride (SF₄), which pose significant safety and environmental risks. nih.govdovepress.com

Future research concerning this compound and related compounds will increasingly focus on sustainable methodologies. Key areas of development include:

Eco-friendly Fluorinating Agents: The use of safer, solid fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® offers improved safety profiles over traditional gaseous reagents. numberanalytics.com

Catalytic Fluorination: Transition metal-catalyzed and organocatalytic fluorination techniques can reduce the amount of fluorinating agent required and enable reactions under milder conditions. numberanalytics.comnottingham.ac.uk

Electrochemical and Photochemical Methods: These innovative approaches can drive fluorination reactions using electricity or light, reducing reagent toxicity and energy consumption compared to traditional methods. numberanalytics.com

Alternative Solvents: Interestingly, benzotrifluoride itself is considered a useful alternative solvent to chlorinated solvents like dichloromethane, aligning with the green chemistry goal of using safer auxiliaries. acs.orgunibo.it The use of supercritical CO₂ is another green alternative being explored. researchgate.net

By adopting these principles, the chemical industry can minimize the environmental footprint associated with the synthesis and application of valuable fluorinated building blocks. dovepress.comnumberanalytics.com

Table 2: Comparison of Traditional and Green Fluorination Approaches

| Feature | Traditional Fluorination | Green/Sustainable Fluorination |

|---|---|---|

| Reagents | Often uses hazardous gases (F₂, HF, SF₄) nih.gov | Utilizes safer, often solid reagents (e.g., Selectfluor®, NFSI) or electrochemical methods numberanalytics.comnumberanalytics.com |

| Conditions | Frequently requires harsh conditions (high temperature/pressure) | Often proceeds under milder conditions, enabled by catalysis numberanalytics.comnottingham.ac.uk |

| Waste | Can generate significant hazardous and corrosive waste google.comresearchgate.net | Aims to minimize waste generation (high atom economy) and use recyclable catalysts wjarr.com |

| Energy Use | Can be energy-intensive | Photochemical and electrochemical methods may offer lower energy consumption numberanalytics.com |

Emerging Methodologies and Frontiers in Benzotrifluoride Derivative Research

The field of organofluorine chemistry is dynamic, with several emerging frontiers in the research of benzotrifluoride derivatives. One of the most significant areas is the development of precise C-F bond editing. This involves the selective functionalization of one or more C-F bonds within a trifluoromethyl group, which has long been considered a formidable challenge. rsc.org Success in this area would unlock new synthetic pathways and allow for the unprecedented diversification of fluorinated molecules.

Another major frontier is the design of "smart" benzotrifluoride derivatives. This includes creating molecules with built-in biodegradability. The research showing that electron-donating groups can enhance the photochemical hydrolysis of the CF₃ group is a step in this direction, potentially allowing for the design of agrochemicals or pharmaceuticals that degrade more readily in the environment. nih.govacs.org

Furthermore, new catalytic systems are constantly being developed to improve the efficiency and selectivity of both fluorination and defluorination reactions. dovepress.comnottingham.ac.uk This includes adapting catalytic protocols to transfer fluorine from waste sources of perfluorinated compounds to new molecules, creating a more circular economy for fluorine. nottingham.ac.uk The synthesis of novel benzotriazole (B28993) derivatives, a related class of heterocyclic compounds, for a wide range of pharmacological applications also highlights the ongoing search for new, biologically active structures. gsconlinepress.com These advancements continue to push the boundaries of what is possible in fluorine chemistry, ensuring that benzotrifluoride derivatives will remain at the forefront of innovation in science and technology.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Ethoxy-2-fluorobenzotrifluoride, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves fluorination and trifluoromethylation steps. For example, intermediates like 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS: 151103-08-1) or boronic acid derivatives (e.g., 2,3-difluoro-4-methoxyphenylboronic acid) are critical for Suzuki coupling reactions . Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-fluorinated byproducts.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use NMR to confirm fluorination patterns and NMR to verify ethoxy group positioning. For example, coupling constants in aromatic regions (e.g., 117–126 ppm for signals) help resolve structural ambiguities .

- HPLC : Employ reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection to assess purity (>97% by HPLC) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFO, exact mass 224.04 g/mol).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental release .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting NMR or reactivity results) be systematically resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) or computational simulations (DFT) to confirm structural assignments. For example, discrepancies in NMR shifts can arise from solvent effects or dynamic exchange processes, which DFT calculations (e.g., using Gaussian software) can model .

- Isotopic Labeling : Introduce or labels to track reaction pathways and intermediate stability.

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic centers. For instance, the trifluoromethyl group’s electron-withdrawing effect increases the reactivity of adjacent fluorine atoms.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF or THF .

Q. How does this compound function as a pharmacophore in drug discovery, and what structural modifications enhance its bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the ethoxy group with methoxy or propoxy to modulate lipophilicity. For example, analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show enhanced binding to kinase targets .

- Metabolic Stability : Introduce deuterium at the ethoxy group to reduce CYP450-mediated oxidation, as seen in fluorinated benzoxazinone derivatives .

Q. What environmental toxicity assessments are required for this compound, and how are persistence metrics evaluated?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F tests to measure aerobic degradation rates in soil/water matrices.

- Ecotoxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC) and Algal Growth Inhibition assays (OECD 201) to assess aquatic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.